molecular formula C9H9BrO2 B13931669 5-Bromochroman-8-ol

5-Bromochroman-8-ol

Cat. No.: B13931669
M. Wt: 229.07 g/mol
InChI Key: ROUQIVMRTSEEDH-UHFFFAOYSA-N
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Description

5-Bromochroman-8-ol is a chemical compound belonging to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a chroman ring system with a bromine atom at the 5th position and a hydroxyl group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromochroman-8-ol typically involves the bromination of chroman-8-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The reaction conditions need to be carefully controlled to ensure selective bromination at the 5th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromochroman-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 8th position can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Formation of 5-Bromochroman-8-one.

    Reduction: Formation of 5-Hydroxychroman-8-ol.

    Substitution: Formation of various substituted chroman derivatives depending on the reagent used.

Scientific Research Applications

5-Bromochroman-8-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromochroman-8-ol involves its interaction with various molecular targets and pathways. The hydroxyl group at the 8th position can participate in hydrogen bonding and other interactions with biological molecules. The bromine atom at the 5th position can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chroman-8-ol: Lacks the bromine atom at the 5th position.

    5-Chlorochroman-8-ol: Contains a chlorine atom instead of a bromine atom at the 5th position.

    5-Fluorochroman-8-ol: Contains a fluorine atom instead of a bromine atom at the 5th position.

Uniqueness

5-Bromochroman-8-ol is unique due to the presence of the bromine atom at the 5th position, which can significantly influence its chemical reactivity and biological activity. The bromine atom can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

5-bromo-3,4-dihydro-2H-chromen-8-ol

InChI

InChI=1S/C9H9BrO2/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h3-4,11H,1-2,5H2

InChI Key

ROUQIVMRTSEEDH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2OC1)O)Br

Origin of Product

United States

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